3-Ethyl-1,2-thiazole-5-carboxylic acid
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Overview
Description
3-Ethyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The thiazole ring, which is a five-membered ring, is known for its aromatic properties and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid
Uniqueness
3-Ethyl-1,2-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-ethyl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9) |
InChI Key |
LVDGXFWGUKQILL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=C1)C(=O)O |
Origin of Product |
United States |
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